molecular formula C11H17N3O2 B12277895 1h-Pyrazol-3-amine,5-(2-phenoxyethoxy)-

1h-Pyrazol-3-amine,5-(2-phenoxyethoxy)-

Cat. No.: B12277895
M. Wt: 223.27 g/mol
InChI Key: OQPOZHIEBDRDBF-UHFFFAOYSA-N
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Description

1H-Pyrazol-3-amine, 5-(2-phenoxyethoxy)- is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The specific structure of 1H-Pyrazol-3-amine, 5-(2-phenoxyethoxy)- includes an amino group at the 3-position and a phenoxyethoxy substituent at the 5-position, making it a unique and valuable compound for various scientific applications .

Preparation Methods

The synthesis of 1H-Pyrazol-3-amine, 5-(2-phenoxyethoxy)- can be achieved through several synthetic routes. . Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed coupling reactions has been reported to efficiently produce pyrazole derivatives .

Chemical Reactions Analysis

1H-Pyrazol-3-amine, 5-(2-phenoxyethoxy)- undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted pyrazoles and their derivatives .

Scientific Research Applications

1H-Pyrazol-3-amine, 5-(2-phenoxyethoxy)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-amine, 5-(2-phenoxyethoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

1H-Pyrazol-3-amine, 5-(2-phenoxyethoxy)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazol-3-amine, 5-(2-phenoxyethoxy)- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

5-(2-phenoxyethoxy)pyrazolidin-3-amine

InChI

InChI=1S/C11H17N3O2/c12-10-8-11(14-13-10)16-7-6-15-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8,12H2

InChI Key

OQPOZHIEBDRDBF-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1OCCOC2=CC=CC=C2)N

Origin of Product

United States

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